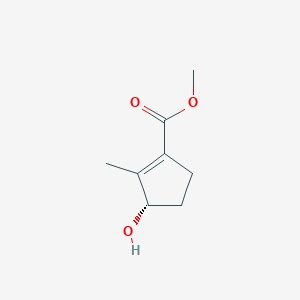
methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cyclopentene derivative, which undergoes hydroxylation and subsequent esterification to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the ester functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
類似化合物との比較
Similar Compounds
Methylcyclohexene: A similar compound with a cyclohexene ring instead of a cyclopentene ring.
Methyl (3S)-3-hydroxy-2-methylcyclohexene-1-carboxylate: A direct analog with a cyclohexene ring.
Uniqueness
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-6(8(10)11-2)3-4-7(5)9/h7,9H,3-4H2,1-2H3/t7-/m0/s1 |
InChIキー |
DOESJFJBTPJVDA-ZETCQYMHSA-N |
異性体SMILES |
CC1=C(CC[C@@H]1O)C(=O)OC |
正規SMILES |
CC1=C(CCC1O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

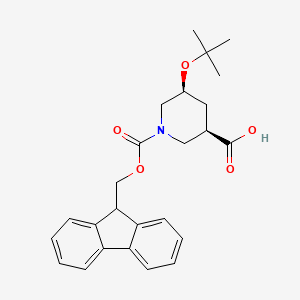
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
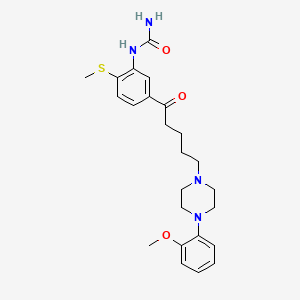

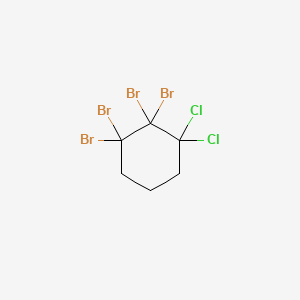
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
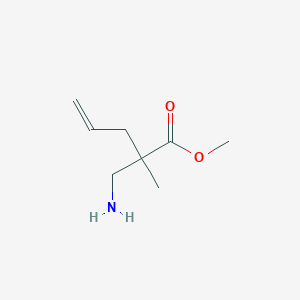

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
